molecular formula C13H8Cl2O2 B12048085 (5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl)methanone CAS No. 61785-37-3

(5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl)methanone

Cat. No.: B12048085
CAS No.: 61785-37-3
M. Wt: 267.10 g/mol
InChI Key: JBFNSJOFKCQBNS-UHFFFAOYSA-N
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Description

(5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl)methanone is a diaryl ketone featuring two chlorinated aromatic rings: a 5-chloro-2-hydroxyphenyl group and a 4-chlorophenyl group. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive molecules, particularly as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR) . Its synthesis typically involves Friedel-Crafts acylation or multi-step substitution reactions, as demonstrated in studies where intermediates like (E)-(4-(4-bromobut-2-enyloxy)-2-hydroxyphenyl)(4-chlorophenyl)methanone were prepared for further functionalization .

Key properties include:

  • Molecular formula: C₁₃H₈Cl₂O₂
  • Molecular weight: 283.11 g/mol
  • Functional groups: Two aromatic chlorides, a hydroxyl group, and a ketone moiety.

Properties

IUPAC Name

(5-chloro-2-hydroxyphenyl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-9-3-1-8(2-4-9)13(17)11-7-10(15)5-6-12(11)16/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFNSJOFKCQBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70486094
Record name ST50331389
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70486094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61785-37-3
Record name ST50331389
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70486094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microwave-Assisted Solid-State Synthesis

The most extensively documented preparation of (5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl)methanone involves a microwave-mediated reaction using montmorillonite K10 clay as a heterogeneous catalyst. The procedure is as follows:

  • Reagents and Conditions :

    • Starting Material : 4-Chlorophenyl-4-chlorobenzoate (10 g, 0.039 mol).

    • Catalyst : Montmorillonite K10 clay (1:3 w/w ratio relative to the substrate).

    • Microwave Parameters : 40% power for 5 minutes.

    • Workup : Extraction with dichloromethane (3 × 10 mL), drying over anhydrous Na₂SO₄, and recrystallization from ethanol.

  • Reaction Mechanism :
    The reaction likely proceeds via a Fries rearrangement , where the acyl group migrates to the ortho position relative to the hydroxyl group on the phenolic ring. Montmorillonite K10, a Brønsted acid catalyst, facilitates this rearrangement under solvent-free conditions, enhancing reaction efficiency.

  • Yield and Purity :
    The process yields 87% of bright yellow crystals with a purity >99%, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Table 1: Reaction Parameters and Outcomes

ParameterValue
Starting Material4-Chlorophenyl-4-chlorobenzoate
CatalystMontmorillonite K10 clay
Microwave Power40%
Reaction Time5 minutes
Recrystallization SolventEthanol
Yield87%
Purity>99%

Structural Characterization

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction (SC-XRD) reveals the compound crystallizes in the triclinic space group P1 with unit cell parameters:

  • a=7.3010(8)A˚a = 7.3010(8)\,Å

  • b=7.3510(8)A˚b = 7.3510(8)\,Å

  • c=10.962(1)A˚c = 10.962(1)\,Å

  • α=76.86(1)\alpha = 76.86(1)^\circ

  • β=89.06(1)\beta = 89.06(1)^\circ

  • γ=89.29(1)\gamma = 89.29(1)^\circ.

Key Structural Features :

  • Dihedral Angle : The mean planes of the two aromatic rings form a dihedral angle of 52.15(9)52.15(9)^\circ, indicating significant torsional strain.

  • Hydrogen Bonding : An intramolecular O–H···O bond between the carbonyl oxygen (O9) and hydroxyl hydrogen (H16) stabilizes the molecular conformation. The bond length is 2.567(2)A˚2.567(2)\,Å, with an angle of 145145^\circ.

Table 2: Selected Bond Lengths and Angles

Bond/AngleValue
C8–O9 (Carbonyl)1.221(3) Å
O16–H16 (Hydroxyl)0.82 Å
C4–C5–C8–O9 Torsion-38.4(3)°
O9–C8–C10–C11 Torsion-13.5(6)°

Comparative Analysis with Traditional Methods

While the microwave-assisted method dominates recent literature, earlier approaches for analogous benzophenones involved:

  • Friedel-Crafts Acylation : Requires stoichiometric Lewis acids (e.g., AlCl₃), generating hazardous waste.

  • Conventional Heating : Prolonged reaction times (hours vs. minutes) and lower yields (50–70%).

The montmorillonite K10 protocol offers advantages in:

  • Sustainability : Reusable catalyst, solvent-free conditions.

  • Efficiency : Rapid reaction completion (5 minutes).

  • Scalability : Demonstrated for multi-gram synthesis.

Applications and Implications

The compound’s biological relevance is underscored by its:

  • Anti-inflammatory Activity : Inhibition of cyclooxygenase-2 (COX-2) enzymes.

  • Anticancer Potential : Cytotoxicity against MT-4 cells (EC₅₀ values in micromolar range).

  • Material Science Utility : UV absorption in polymer matrices.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of a quinone derivative

    Reduction: Formation of a dihydroxy derivative

    Substitution: Formation of substituted derivatives with amines or thiols

Scientific Research Applications

(5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The hydroxy and chloro groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in hydrophobic interactions with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The compound’s bioactivity and physicochemical properties are highly sensitive to substituent positions. Below is a comparison with analogues differing in substituent location or identity:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
(5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl)methanone 5-Cl, 2-OH (Ring A); 4-Cl (Ring B) C₁₃H₈Cl₂O₂ α7 nAChR PAM (Type I), enhances agonist response amplitude
(5-Chloro-2-hydroxyphenyl)(2-fluorophenyl)methanone 5-Cl, 2-OH (Ring A); 2-F (Ring B) C₁₃H₈ClFO₂ Lower α7 activity due to fluorine’s electron-withdrawing effect
(4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone 5-F, 2-OH (Ring A); 4-Cl (Ring B) C₁₃H₈ClFO₂ Reduced metabolic stability compared to parent compound
(4-Chlorophenyl)(4-hydroxyphenyl)methanone 4-OH (Ring A); 4-Cl (Ring B) C₁₃H₉ClO₂ Higher solubility but diminished receptor binding
CD67 (Cl3(4-chlorophenyl)(4-chlorophenyl)methanone) No hydroxyl group C₁₃H₇Cl₃O Lower polarity; inactive in α-glucosidase assays

Key Observations :

  • The hydroxyl group at the 2-position (Ring A) is critical for α7 nAChR modulation, as its removal (e.g., CD67) abolishes activity .
  • Fluorine substitution (e.g., 2-F or 5-F) reduces potency, likely due to altered hydrogen-bonding capacity or steric effects .
  • Chlorine at the 4-position (Ring B) optimizes lipophilicity and receptor interaction .

Mechanistic Insights :

  • The hydroxyl group in the target compound likely forms hydrogen bonds with α7 nAChR’s extracellular domain .
  • Chlorine atoms enhance membrane permeability, critical for central nervous system targeting .

Q & A

Q. What synthetic routes are commonly employed for (5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl)methanone?

The compound is typically synthesized via Friedel-Crafts acylation, where a benzoyl chloride derivative reacts with a substituted benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, 5-chloro-2-hydroxybenzoyl chloride can react with 4-chlorobenzene under controlled anhydrous conditions to yield the target ketone. Key parameters include reaction temperature (optimized between 0–25°C), stoichiometric ratios, and purification via recrystallization .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR identify aromatic protons, hydroxyl groups, and ketone carbons.
  • X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) determines bond lengths, angles, and dihedral angles between aromatic rings (e.g., 51.6° in related structures) .

Advanced Research Questions

Q. How can reaction yields be optimized when electronic effects hinder acylation?

The electron-withdrawing chlorine and hydroxyl groups on the phenyl rings may reduce electrophilicity. To address this:

  • Use stronger Lewis acids (e.g., FeCl₃) or microwave-assisted synthesis to enhance reactivity.
  • Introduce protecting groups (e.g., silylation for hydroxyl) to mitigate deactivation, followed by deprotection post-reaction .

Q. What strategies resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR or IR spectra may arise from solvent effects or impurities. Mitigation includes:

  • Standardizing solvent systems (e.g., deuterated DMSO vs. CDCl₃).
  • Cross-validating with high-resolution mass spectrometry (HRMS) and computational simulations (DFT) .

Q. How do substituent positions influence biological activity?

The 5-chloro and 2-hydroxy groups enhance hydrogen-bonding potential, affecting interactions with biological targets (e.g., enzymes). Comparative studies with analogs (e.g., 4-methoxy vs. 4-chloro) reveal that electron-withdrawing substituents increase binding affinity to receptors like G-protein-coupled receptors (GPCRs) .

Q. What computational methods predict the compound’s endocrine disruption potential?

Molecular docking (e.g., AutoDock Vina) assesses binding to hormone receptors (e.g., estrogen receptor α). Toxicity screening via QSAR models identifies structural alerts (e.g., chlorophenol groups linked to endocrine activity) .

Experimental Design & Data Analysis

Q. How to design crystallization trials for challenging polymorphs?

  • Screen solvents (e.g., ethanol/water mixtures) using high-throughput platforms.
  • Monitor crystal growth via polarized light microscopy and refine conditions with SHELXD for phase determination .

Q. What statistical approaches validate reproducibility in pharmacological assays?

  • Use ANOVA to compare dose-response curves across replicates.
  • Apply Grubbs’ test to identify outliers in IC₅₀ values from enzyme inhibition studies .

Methodological Challenges

Q. Why might crystallographic R-factors vary between studies?

Discrepancies arise from data resolution (e.g., twinned crystals) or refinement protocols. Solutions include:

  • Re-processing raw data with updated SHELX versions.
  • Applying TWIN laws for twinned datasets .

Q. How to address low bioavailability in preclinical studies?

  • Modify solubility via salt formation (e.g., hydrochloride salts).
  • Employ nanoformulation (liposomes) to enhance permeability in in vivo models .

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